molecular formula C10H18ClNO2 B2890008 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride CAS No. 2361645-25-0

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride

Cat. No.: B2890008
CAS No.: 2361645-25-0
M. Wt: 219.71
InChI Key: PVYIZWABCJTORM-UHFFFAOYSA-N
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Description

Historical Development in Morpholine Research

Morpholine, first synthesized in 1889 by Ludwig Knorr through the dehydration of diethanolamine, laid the foundation for heterocyclic chemistry innovations. Early applications focused on industrial uses, such as pH adjustment in power plants and as rubber additives. The discovery of morpholine’s pharmacokinetic advantages—including balanced lipophilicity-hydrophilicity and reduced pK~a~ (~8.7)—sparked interest in its derivatives. By the mid-20th century, researchers began functionalizing morpholine with ketones and aromatic systems, leading to compounds like 4-morpholin-4-ylcyclohexan-1-one. The addition of hydrochloride in the 21st century improved solubility and crystallinity, enabling broader pharmaceutical applications.

Significance in Medicinal Chemistry

The morpholine ring’s electron-deficient nitrogen and oxygen atoms enable dual hydrogen-bonding interactions with biological targets, a feature exploited in kinase inhibitors and protease modulators. For 4-morpholin-4-ylcyclohexan-1-one hydrochloride, the cyclohexanone ring introduces conformational rigidity, optimizing binding to hydrophobic pockets. Studies demonstrate its role in:

  • Enzyme inhibition : The compound’s carbonyl group interacts with catalytic aspartate residues in β-secretase (BACE-1), a target for Alzheimer’s disease therapeutics.
  • Solubility enhancement : The hydrochloride salt increases aqueous solubility by 40–60% compared to non-ionized analogs, critical for oral bioavailability.
Property Value Significance
Molecular Weight 219.71 g/mol Optimal for blood-brain barrier penetration
logP 1.8 (calculated) Balances lipophilicity and solubility
Hydrogen Bond Acceptors 3 Facilitates target engagement

Role in Pharmaceutical Research and Development

This compound serves as a keystone in synthesizing kinase inhibitors and central nervous system (CNS) agents. Key applications include:

  • Intermediate for anticancer drugs : Functionalization at the cyclohexanone C-4 position yields derivatives targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
  • Peptidomimetic design : The morpholine group replaces peptide bonds in protease inhibitors, reducing metabolic degradation. For example, derivatives show IC~50~ values of 2.1 µM against BACE-1.
  • Stereoselective synthesis : Palladium-catalyzed carboamination reactions produce enantiopure morpholine derivatives, essential for chiral drug development.

Structure-Function Research Perspectives

Recent advances in X-ray crystallography and molecular docking have elucidated the compound’s binding modes:

  • Chair-boat conformational flexibility : The morpholine ring adopts a chair conformation in free states but transitions to a skew-boat topology upon binding to aromatic residues in enzymatic flaps.
  • Substituent effects : Introducing methyl groups at the cyclohexanone C-3 position increases hydrophobic interactions with protein pockets by 30%, enhancing inhibitory potency.
  • Salt formation : Protonation of the morpholine nitrogen (pK~a~ ~8.7) stabilizes ionic interactions with aspartate or glutamate residues in targets like BACE-1.

Docking Analysis Example
In BACE-1 (PDB: 5CLM), the morpholine oxygen forms hydrogen bonds with Gly230 (2.1 Å), while the cyclohexanone carbonyl interacts with Asp228 (1.9 Å). The hydrochloride ion participates in a salt bridge with Lys224, reducing off-target binding.

Future research directions include exploring fused bicyclic morpholine analogs and leveraging machine learning to predict substituent effects on target affinity. These efforts aim to expand the compound’s utility in treating neurodegenerative disorders and oncology.

Properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYIZWABCJTORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-25-0
Record name 4-(morpholin-4-yl)cyclohexan-1-one hydrochloride
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Preparation Methods

Reductive Amination with Cyclohexanone Derivatives

Reductive amination represents a cornerstone methodology for introducing morpholine moieties into ketone frameworks. A validated approach involves reacting cyclohexanone with morpholine under hydrogen gas (1–5 MPa) in the presence of platinum or palladium catalysts. This method, adapted from analogous syntheses of piperidine-morpholine hybrids, proceeds via imine formation followed by catalytic hydrogenation.

Reaction Conditions:

  • Molar ratio: 5–6.5 equivalents of morpholine relative to cyclohexanone.
  • Catalyst: 5% Pt/C or Pd/C (0.5–1.0 wt% substrate loading).
  • Temperature: 80–100°C.
  • Duration: 2–10 hours.

The excess morpholine acts as both reactant and solvent, suppressing byproducts like 4-hydroxycyclohexane. Post-reduction, the free base is treated with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.

Nucleophilic Substitution of Halogenated Cyclohexanones

An alternative route employs 4-chlorocyclohexanone as the electrophilic substrate. Reaction with morpholine in dimethylformamide (DMF) at 100°C for 12 hours achieves substitution, driven by the nucleophilicity of morpholine’s tertiary amine.

Optimization Parameters:

  • Base: Potassium carbonate (K₂CO₃) neutralizes HCl byproducts, shifting equilibrium toward product formation.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

This method avoids high-pressure hydrogenation but requires access to halogenated cyclohexanone precursors, which may necessitate additional synthesis steps.

Industrial-Scale Production Strategies

Large-scale manufacturing prioritizes yield, reproducibility, and cost efficiency. Batch reactors with automated temperature and pressure controls are standard for reductive amination. Key stages include:

Table 1: Industrial Process Parameters for Reductive Amination

Parameter Specification
Reactor Volume 500–5000 L
Hydrogen Pressure 0.5–1.0 MPa
Catalyst Recovery Filtration via sintered metal filters
Salt Formation HCl gas bubbling in ethyl acetate

Post-synthesis, the crude product undergoes solvent stripping under reduced pressure (50–60°C, 10–15 mmHg). Recrystallization from ethanol/water mixtures (3:1 v/v) yields pharmaceutical-grade material (>98% purity).

Purification and Characterization

Chromatographic Refinement

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O + 0.1% TFA) resolves residual morpholine and regioisomers. Gradient elution (20–80% MeCN over 30 minutes) achieves baseline separation.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.70 (m, 8H, morpholine), 2.80–3.10 (m, 1H, cyclohexanone CH), 1.90–2.20 (m, 4H, cyclohexanone CH₂).
  • ¹³C NMR: δ 210.5 (C=O), 66.8 (morpholine OCH₂), 53.2 (morpholine NCH₂).

Mass Spectrometry:
Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 211.2 ([M+H]⁺; calc. 211.18).

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

4-Morpholinocyclohexanone, also known as 4-Morpholin-4-ylcyclohexan-1-one, is a chemical compound with the molecular formula C10H17NO2C_{10}H_{17}NO_2 . It has a molecular weight of 183.25 g/mol . Synonyms for this compound include 4-morpholinocyclohexanone, 139025-93-7, and 4-(Morpholin-4-yl)cyclohexanone .

Chemical Identifiers

  • IUPAC Name: 4-morpholin-4-ylcyclohexan-1-one
  • InChI: InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2
  • InChIKey: XQSZENOTKVEPEU-UHFFFAOYSA-N
  • SMILES: C1CC(=O)CCC1N2CCOCC2
  • CAS: 139025-93-7
  • DSSTox Substance ID: DTXSID40718273
  • Wikidata: Q82656510

Potential Applications

While the search results do not provide specific applications for 4-Morpholinocyclohexanone, they do offer related information that can help infer potential uses in scientific research:

  • Drug Discovery and Development: Morpholines and related compounds are often explored in drug discovery. For example, 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) is an orally available CRF1 antagonist that has shown potential in preclinical alcoholism models .
  • Synthesis of Bioactive Compounds: Morpholine derivatives are used as building blocks in the synthesis of various bioactive compounds. For example, flavonoids, which contain morpholine moieties, possess antiviral activities and are effective against viral infections .
  • Material Science Morpholines are a class of organic compounds with various applications . Due to the lack of specific information within the search results, further research is needed to determine the specific applications of 4-Morpholinocyclohexanone.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Morpholinoacetic Acid Hydrochloride

  • Structure : Morpholine ring linked to an acetic acid group via a methylene bridge .
  • Key Differences: Functional Groups: Contains a carboxylic acid (-COOH) instead of a ketone (-CO-), altering reactivity (e.g., participation in salt formation or esterification). Synthesis: Likely synthesized via reaction of morpholine with chloroacetic acid, followed by HCl treatment. In contrast, the target compound may involve cyclohexanone functionalization with morpholine. Applications: Used in peptide synthesis and as a ligand in coordination chemistry. The target compound’s cyclohexanone moiety may enable nucleophilic additions (e.g., Grignard reactions) for further derivatization.

4-(Morpholine-4-sulfonyl)-benzylamine Hydrochloride

  • Structure : Morpholine connected to a benzylamine group via a sulfonyl (-SO₂-) linker .
  • Key Differences: Electronic Effects: The sulfonyl group is electron-withdrawing, influencing electronic properties and hydrogen-bonding capacity. The target compound’s ketone group is less polar but reactive toward nucleophiles. Biological Activity: Sulfonamide-containing compounds often exhibit antimicrobial or enzyme inhibitory activity. The cyclohexanone in the target compound may confer distinct pharmacological profiles.

Morpholine-2-carboxylic Acid Hydrochloride

  • Structure : Morpholine ring with a carboxylic acid substituent at the 2-position .
  • Key Differences: Acidity: The carboxylic acid group increases acidity (pKa ~2-3), enabling salt formation with amines. The target compound’s ketone (pKa ~20) lacks such acidity. Synthetic Utility: Used as a chiral building block in asymmetric synthesis. The cyclohexanone in the target compound could serve as a scaffold for stereoselective reactions.

Physicochemical and Analytical Comparisons

Solubility and Stability

  • Hydrochloride salts generally improve aqueous solubility. For example: Famotidine Hydrochloride: Exhibits pH-dependent solubility, critical for its gastro-retentive formulations . Bamifylline Hydrochloride: Calibration data (Table 2, ) show linear solubility in methanol-water mixtures, suggesting the target compound may require similar solvent systems.

Analytical Methods

  • RP-HPLC : Widely used for hydrochloride compounds (e.g., amitriptyline hydrochloride, Table 6 ). The target compound’s analysis would likely involve C18 columns with UV detection, optimized for its π-electronic transitions.
  • Spectrophotometry : Applied for ternary mixtures (e.g., hydroxyzine HCl, Table 6 ). The ketone group in the target compound may allow UV detection at ~250-300 nm.

Biological Activity

Overview

4-Morpholin-4-ylcyclohexan-1-one;hydrochloride (CAS No. 2361645-25-0) is a synthetic compound that has attracted attention in various fields including medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a cyclohexanone moiety, which contributes to its unique properties. Its molecular weight is approximately 219.71 g/mol . The synthesis typically involves the reaction of cyclohexanone with morpholine in the presence of hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to various physiological effects. The precise pathways and targets are still under investigation, but initial studies suggest potential interactions with MmpL3 , a crucial target in combating Mycobacterium tuberculosis .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, it was identified as a promising candidate with notable in vitro activity .

CompoundMinimum Inhibitory Concentration (MIC)
4PP-16.3 µM
4PP-22.0 µM
4PP-36.8 µM

This table illustrates the potency of various analogs derived from the compound, highlighting its potential in tuberculosis treatment.

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have also been evaluated against various cancer cell lines. A case study involving the NCI-60 human tumor cell line panel demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against leukemia cells .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to optimize the biological activity of this compound. Modifications at specific positions on the morpholine ring significantly impacted its potency and selectivity against target pathogens . For example, substituting different groups at the 4-position of the morpholine ring led to variations in MIC values, indicating that careful structural modifications can enhance therapeutic efficacy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
4-MorpholinocyclohexanoneMorpholine derivativeModerate antimicrobial activity
4-MorpholinocyclohexanolMorpholine derivativeLower cytotoxicity

This comparison highlights how structural differences influence biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride in laboratory settings?

  • Methodology : Synthesis typically involves multi-step reactions:

Cyclohexanone functionalization : Introduce morpholine via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 40–60°C, inert atmosphere).

Hydrochloride salt formation : React the free base with HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt .

  • Critical parameters : Purity of intermediates, reaction time, and stoichiometric ratios (e.g., excess morpholine for higher yields).

Q. How is the molecular structure of this compound characterized?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cyclohexanone backbone and morpholine substitution pattern (e.g., δ ~2.5–3.5 ppm for morpholine protons).
  • X-ray crystallography : Resolves 3D conformation, including chair/boat cyclohexane conformers and hydrogen bonding in the hydrochloride lattice .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H+^+] peak at m/z ~215.69 for similar derivatives) .

Advanced Research Questions

Q. How do substituent variations on the cyclohexanone ring influence the compound’s pharmacological activity?

  • Experimental design :

  • Comparative studies : Synthesize analogs with halogen (F, Cl) or alkyl groups at different positions.
  • Biological assays : Test binding affinity to target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR.
  • Data interpretation : Halogens at the 4-position enhance target selectivity by altering electronic properties, while bulky substituents reduce solubility .

Q. What strategies resolve contradictions in solubility data for morpholine-derived hydrochloride salts?

  • Methodology :

  • Solubility profiling : Use dynamic light scattering (DLS) or nephelometry to assess pH-dependent solubility (e.g., higher solubility in acidic buffers due to protonation).
  • Co-solvent systems : Evaluate mixtures like DMSO/water or PEG-400 to improve bioavailability .
  • Contradiction analysis : Discrepancies may arise from polymorphic forms or residual solvents; use DSC/TGA to confirm thermal stability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Docking simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., cyclooxygenase-2).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Validation : Cross-reference with experimental IC50_{50} values from enzyme inhibition assays .

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